Thermal Stability Advantage
The target compound decomposes above 257 °C without a defined melting transition, whereas the closest non-oxo analog, 1H-benzimidazole-5-carbaldehyde (CAS 58442-17-4), exhibits a sharp melting endotherm at 158.5–161 °C [1]. This difference of approximately 100 °C in the observable thermal event has direct consequences for reaction solvent selection and thermal processing windows.
| Evidence Dimension | Thermal behavior (decomposition vs. melting point) |
|---|---|
| Target Compound Data | Decomposition >257 °C (no defined melting point) |
| Comparator Or Baseline | 1H-Benzimidazole-5-carbaldehyde: melting point 158.5–161 °C (lit.); 160–166 °C (AKSci batch) |
| Quantified Difference | ΔT > 96 °C between target compound decomposition onset and comparator melting point |
| Conditions | Open capillary / DSC; standard purity ≥95% (target) and 97–98% (comparator) |
Why This Matters
Process chemists selecting a benzimidazole-aldehyde building block for reactions conducted above 160 °C (e.g., high-boiling solvent reflux, melt-phase condensations) must use the 2-oxo variant to avoid phase-change complications associated with the non-oxo comparator.
- [1] Molaid Chemical Database. 2,3-Dihydro-2-oxo-1H-benzimidazole-5-carboxaldehyde (CAS 106429-59-8). Melting point: >257 °C (dec.). Available at: https://www.molaid.com/MS_353951 View Source
